molecular formula C23H30ClN5O3 B4086898 2-(4-chloro-2-cyclohexylphenoxy)-4,6-di-4-morpholinyl-1,3,5-triazine

2-(4-chloro-2-cyclohexylphenoxy)-4,6-di-4-morpholinyl-1,3,5-triazine

货号 B4086898
分子量: 460.0 g/mol
InChI 键: OFFNWZLBVFKPIV-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-(4-chloro-2-cyclohexylphenoxy)-4,6-di-4-morpholinyl-1,3,5-triazine, also known as cediranib, is a small molecule inhibitor of vascular endothelial growth factor (VEGF) receptors. It was developed as an anti-cancer agent and has shown promise in preclinical and clinical trials.

作用机制

Cediranib binds to and inhibits the activity of VEGF receptors, specifically VEGFR-1, VEGFR-2, and VEGFR-3. This prevents the binding of VEGF ligands, which are responsible for stimulating angiogenesis. Cediranib also inhibits other signaling pathways involved in cancer cell survival and proliferation, such as the PI3K/AKT/mTOR pathway. By blocking these pathways, 2-(4-chloro-2-cyclohexylphenoxy)-4,6-di-4-morpholinyl-1,3,5-triazine can induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
Cediranib has been shown to have anti-tumor effects in both in vitro and in vivo models. It can inhibit tumor growth and metastasis by reducing angiogenesis and inducing apoptosis. Cediranib has also been shown to have anti-inflammatory effects by reducing the production of cytokines and chemokines. In addition, it can improve the delivery of chemotherapy drugs to tumors by normalizing the tumor vasculature.

实验室实验的优点和局限性

Cediranib has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has a well-defined mechanism of action and can be used to study the role of VEGF receptors in cancer and angiogenesis. However, 2-(4-chloro-2-cyclohexylphenoxy)-4,6-di-4-morpholinyl-1,3,5-triazine also has some limitations. It can have off-target effects on other kinases and signaling pathways, which can complicate the interpretation of results. In addition, this compound can have variable pharmacokinetics and bioavailability, which can affect its efficacy in different cancer types.

未来方向

There are several future directions for the development and use of 2-(4-chloro-2-cyclohexylphenoxy)-4,6-di-4-morpholinyl-1,3,5-triazine. One direction is to investigate its use in combination with immunotherapy, which has shown promising results in cancer treatment. Cediranib may enhance the anti-tumor immune response by reducing the immunosuppressive effects of the tumor microenvironment. Another direction is to explore the use of this compound in combination with other targeted therapies, such as PARP inhibitors, which have shown efficacy in ovarian and breast cancer. Cediranib may enhance the sensitivity of cancer cells to these therapies by reducing the DNA repair capacity of the cells. Finally, there is a need to develop biomarkers that can predict the response to this compound and identify patients who are most likely to benefit from this therapy.
Conclusion
In conclusion, this compound is a promising anti-cancer agent that targets VEGF receptors and inhibits angiogenesis. It has shown efficacy in preclinical and clinical trials and has several advantages for lab experiments. However, it also has some limitations and future research is needed to optimize its use in cancer treatment. Cediranib represents a valuable tool for the study of angiogenesis and cancer biology and has the potential to improve cancer outcomes for patients.

科学研究应用

Cediranib has been extensively studied in preclinical and clinical trials for its anti-cancer activity. It has been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for the growth and spread of tumors. Cediranib targets VEGF receptors, which are overexpressed in many types of cancer. It has been tested in a variety of cancer types, including ovarian, lung, breast, and colorectal cancer, and has shown promising results in combination with chemotherapy and other targeted therapies.

属性

IUPAC Name

4-[4-(4-chloro-2-cyclohexylphenoxy)-6-morpholin-4-yl-1,3,5-triazin-2-yl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30ClN5O3/c24-18-6-7-20(19(16-18)17-4-2-1-3-5-17)32-23-26-21(28-8-12-30-13-9-28)25-22(27-23)29-10-14-31-15-11-29/h6-7,16-17H,1-5,8-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFFNWZLBVFKPIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=C(C=CC(=C2)Cl)OC3=NC(=NC(=N3)N4CCOCC4)N5CCOCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30ClN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-chloro-2-cyclohexylphenoxy)-4,6-di-4-morpholinyl-1,3,5-triazine
Reactant of Route 2
Reactant of Route 2
2-(4-chloro-2-cyclohexylphenoxy)-4,6-di-4-morpholinyl-1,3,5-triazine
Reactant of Route 3
2-(4-chloro-2-cyclohexylphenoxy)-4,6-di-4-morpholinyl-1,3,5-triazine
Reactant of Route 4
Reactant of Route 4
2-(4-chloro-2-cyclohexylphenoxy)-4,6-di-4-morpholinyl-1,3,5-triazine
Reactant of Route 5
Reactant of Route 5
2-(4-chloro-2-cyclohexylphenoxy)-4,6-di-4-morpholinyl-1,3,5-triazine
Reactant of Route 6
Reactant of Route 6
2-(4-chloro-2-cyclohexylphenoxy)-4,6-di-4-morpholinyl-1,3,5-triazine

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。